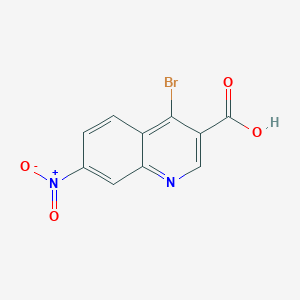

4-Bromo-7-nitroquinoline-3-carboxylic acid

Beschreibung

4-Bromo-7-nitroquinoline-3-carboxylic acid is a halogenated and nitrated quinoline derivative. Its molecular structure features a bromine atom at position 4, a nitro group at position 7, and a carboxylic acid moiety at position 3. These substituents confer distinct electronic and steric properties, making the compound valuable in medicinal chemistry and organic synthesis.

Eigenschaften

CAS-Nummer |

1378260-40-2 |

|---|---|

Molekularformel |

C10H5BrN2O4 |

Molekulargewicht |

297.06 g/mol |

IUPAC-Name |

4-bromo-7-nitroquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H5BrN2O4/c11-9-6-2-1-5(13(16)17)3-8(6)12-4-7(9)10(14)15/h1-4H,(H,14,15) |

InChI-Schlüssel |

RNEURQURSCOFRL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=CN=C2C=C1[N+](=O)[O-])C(=O)O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-nitroquinoline-3-carboxylic acid typically involves the nitration of 4-bromoquinoline-3-carboxylic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 7-position of the quinoline ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the environmental impact of the synthesis .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Brom-7-Nitrochinolin-3-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Nucleophile Substitution: Das Bromatom kann durch Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumdithionit zu einer Aminogruppe reduziert werden.

Kupplungsreaktionen: Die Verbindung kann an Suzuki-Miyaura-Kupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen mit Boronsäuren zu bilden

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumthiolat in polaren aprotischen Lösungsmitteln.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff oder Natriumdithionit in wässriger Lösung.

Kupplungsreaktionen: Palladiumkatalysatoren mit Boronsäuren in Gegenwart einer Base wie Kaliumcarbonat

Hauptprodukte, die gebildet werden

Amino-Derivate: Aus der Reduktion der Nitrogruppe.

Substituierte Chinolinderivate: Aus nucleophilen Substitutions- und Kupplungsreaktionen

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Brom-7-Nitrochinolin-3-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die Proteine kovalent modifizieren können, was zu einer Hemmung der Enzymaktivität oder einer Veränderung der Proteinfunktion führt. Das Bromatom kann auch an Halogenbindungen beteiligt sein, was die Bindungsaffinität der Verbindung zu ihren Zielstrukturen erhöht.

Wirkmechanismus

The mechanism of action of 4-Bromo-7-nitroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to inhibition of enzyme activity or alteration of protein function. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key parameters of 4-bromo-7-nitroquinoline-3-carboxylic acid with structurally related quinoline derivatives:

*Calculated based on analogous compounds.

Reactivity and Functional Group Influence

- Nitro Group (Position 7): The nitro group in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. This contrasts with hydroxy-substituted analogues (e.g., 7-bromo-3-hydroxyquinoline-4-carboxylic acid), which are less reactive toward electrophiles .

- Carboxylic Acid (Position 3): The presence of a carboxylic acid improves aqueous solubility compared to ester derivatives (e.g., 7-bromo-2-methylquinoline-3-carboxylic acid ethyl ester, CAS 948290-16-2) .

- In contrast, 4-bromo-3-chloroquinoline (CAS 1209339-16-1) lacks the carboxyl group, reducing its applicability in metal coordination or salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.